

Preclinical Profile of CP-122,288: A Technical Guide

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Compound of Interest

Compound Name: CP-122288

Cat. No.: B1669466

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Introduction

CP-122,288 is a potent and selective serotonin 5-HT_{1B/1D/1F} receptor agonist, structurally related to the anti-migraine drug sumatriptan. Developed as a tool for investigating the pathophysiology of migraine, its preclinical profile is characterized by a remarkable separation of anti-inflammatory and vasoconstrictor activities. This technical guide provides an in-depth overview of the core preclinical studies of CP-122,288, presenting quantitative data, detailed experimental methodologies, and visualizations of relevant biological pathways and workflows. While extensive preclinical efficacy and mechanism of action data are available, comprehensive public information on its pharmacokinetics and toxicology is limited.

Core Data Summary

The following tables summarize the key quantitative data from preclinical evaluations of CP-122,288, with comparative data for sumatriptan where available.

Table 1: In Vivo Efficacy in Neurogenic Inflammation

Compound	Animal Model	Assay	Potency (ID50)	Fold Potency vs. Sumatriptan	Reference
CP-122,288	Rat	Inhibition of Dural Plasma Protein Extravasation	0.3 pmol/kg (i.v.)	~40,000x	[1]
Sumatriptan	Rat	Inhibition of Dural Plasma Protein Extravasation	13.9 nmol/kg (i.v.)	1x	[1]
CP-122,288	Guinea Pig	Inhibition of Dural Plasma Protein Extravasation	Threshold: 1 pmol/kg	-	[2]
Sumatriptan	Guinea Pig	Inhibition of Dural Plasma Protein Extravasation	Threshold: 7 nmol/kg	-	[2]

Table 2: In Vitro and In Vivo Vasoconstrictor Activity

Compound	Preparation	Potency	Fold Potency vs. Sumatriptan	Reference
CP-122,288	Dog Saphenous Vein (in vitro)	~2-fold more potent	~2x	[1]
CP-122,288	Dog Basilar Artery (in vitro)	~2-fold more potent	~2x	[1]

Table 3: Receptor Binding Affinity

Compound	Receptor Subtype	Radioligand	Ki (nM)	Reference
Sumatriptan	5-HT1D	[3H]Sumatriptan	17	[3]
Sumatriptan	5-HT1B	[3H]Sumatriptan	27	[3]
Sumatriptan	5-HT1A	[3H]Sumatriptan	100	[3]
Eletriptan	5-HT1D	[3H]Eletriptan	0.92	[4]
Eletriptan	5-HT1B	[3H]Eletriptan	3.14	[4]

Note: Specific Ki values for CP-122,288 are not readily available in the public domain. The data for sumatriptan and eletriptan, another 5-HT1B/1D agonist, are provided for context.

Experimental Protocols

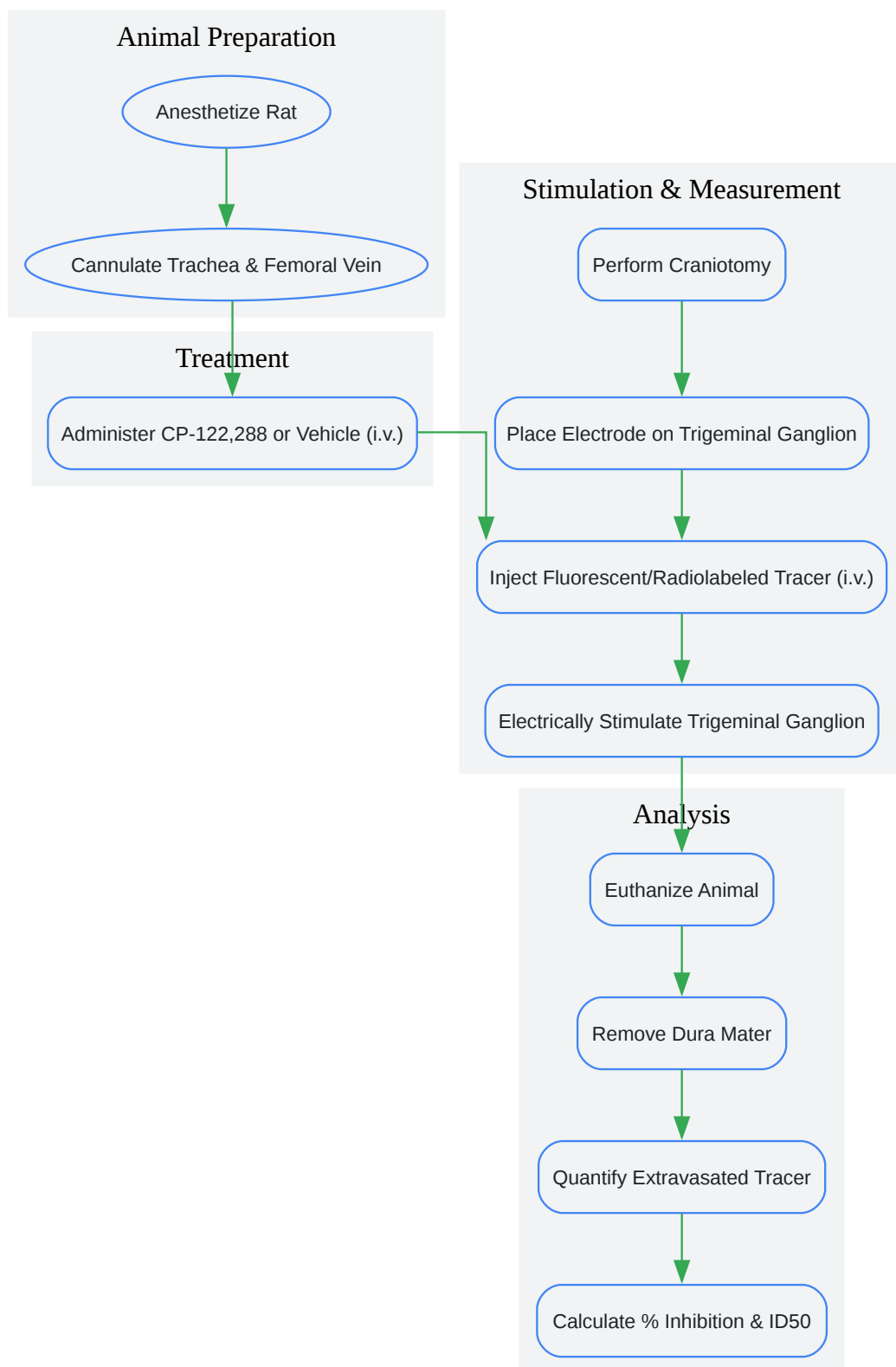
Inhibition of Neurogenic Plasma Protein Extravasation in Rat Dura Mater

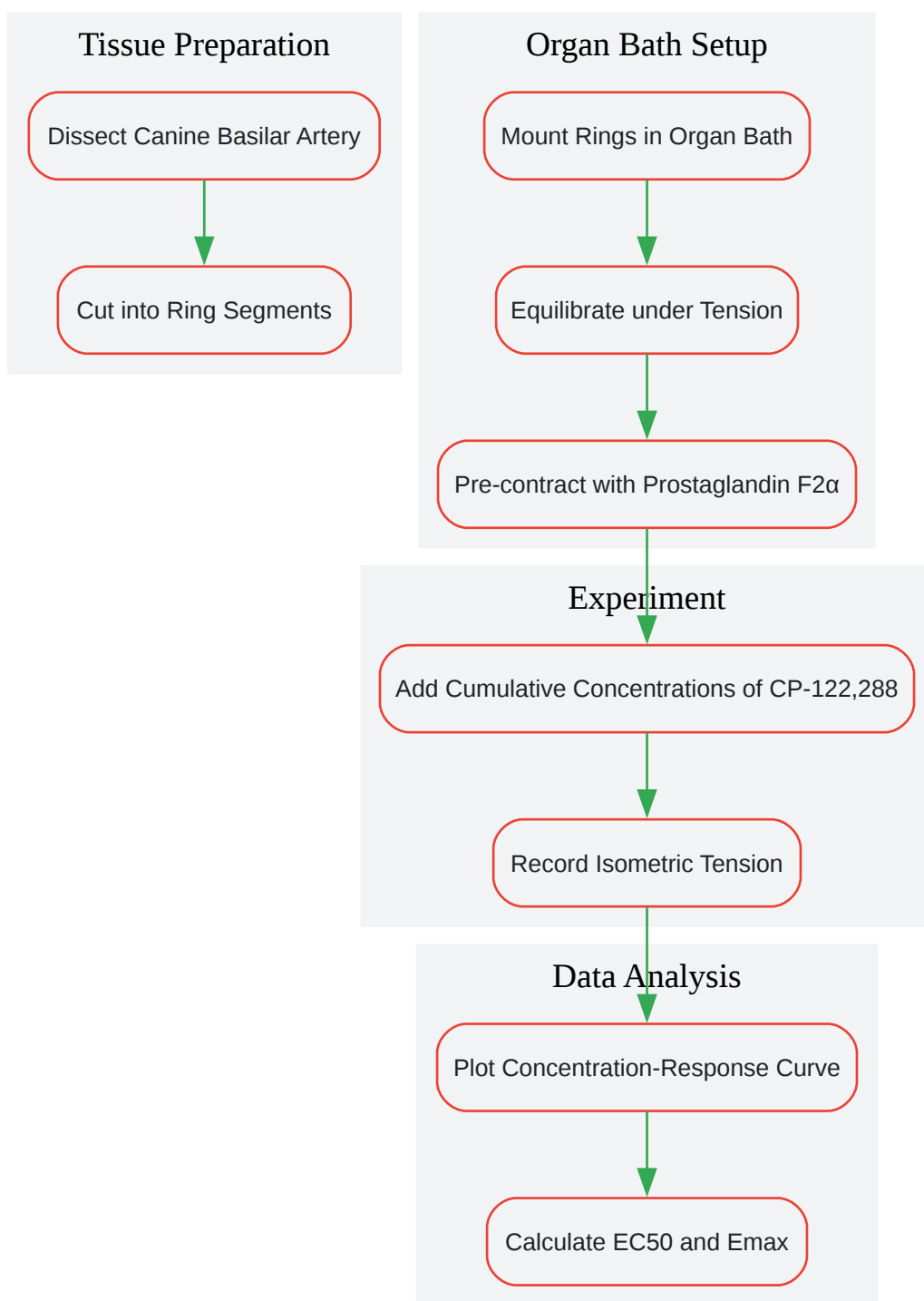
This in vivo assay quantifies the ability of a compound to inhibit the leakage of plasma proteins from dural blood vessels following trigeminal nerve stimulation, a key event in the proposed pathophysiology of migraine.

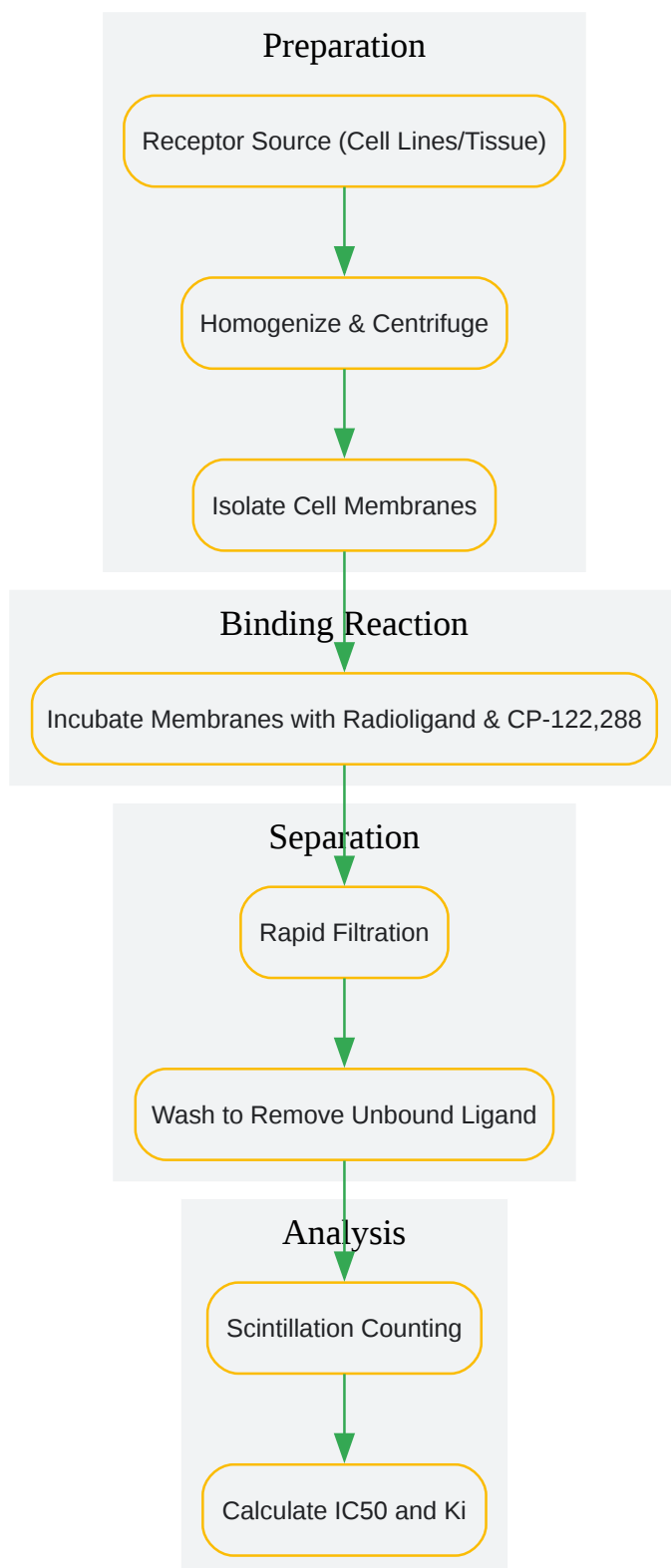
Methodology:

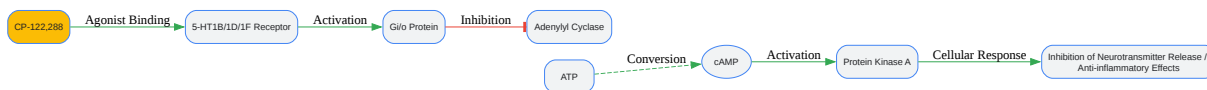
- **Animal Preparation:** Male Sprague-Dawley rats are anesthetized, and their body temperature is maintained. The trachea is cannulated to ensure a clear airway. A femoral vein is cannulated for intravenous administration of the test compound and other substances.
- **Trigeminal Ganglion Stimulation:** A craniotomy is performed to expose the trigeminal ganglion. A stimulating electrode is placed on the ganglion.
- **Measurement of Plasma Extravasation:** A fluorescently labeled tracer (e.g., Evans blue dye or radiolabeled albumin) is injected intravenously. The trigeminal ganglion is then stimulated electrically (e.g., 0.6 mA, 5 ms, 5 Hz for 5 minutes).[5]

- **Compound Administration:** The test compound (CP-122,288 or vehicle) is administered intravenously at various doses prior to the trigeminal ganglion stimulation.
- **Quantification:** After a set circulation time, the animal is euthanized, and the dura mater is removed. The amount of extravasated tracer in the dura is quantified using spectrophotometry (for Evans blue) or a gamma counter (for radiolabeled albumin).
- **Data Analysis:** The inhibition of plasma protein extravasation is calculated as the percentage reduction in tracer accumulation in the dura of compound-treated animals compared to vehicle-treated controls. The ID50 value is then determined.









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